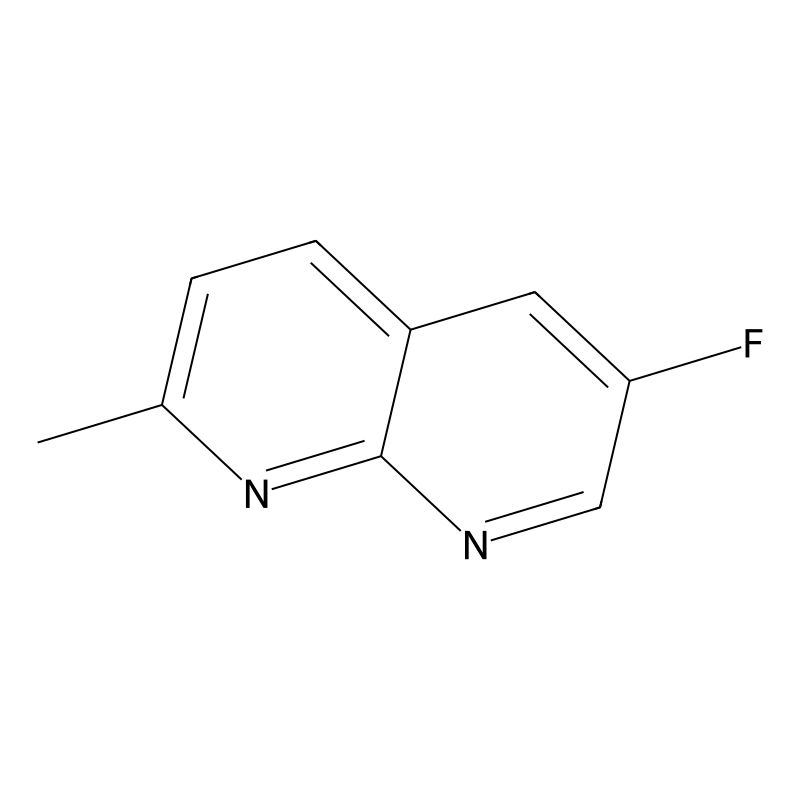

6-Fluoro-2-methyl-1,8-naphthyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Use in Heterocyclic Compound Chemistry

Summary of the Application: “6-Fluoro-2-methyl-1,8-naphthyridine” is a type of 1,8-naphthyridine, which has emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the synthesis of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Methods of Application: The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Results or Outcomes: The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .

Use in Medicine

Summary of the Application: Substituted 1,8-naphthyridine compounds, such as “6-Fluoro-2-methyl-1,8-naphthyridine”, are used in the treatment of various diseases. They have shown antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They find application in the cardiovascular, central nervous system, and hormonal diseases .

Results or Outcomes: These compounds have demonstrated effectiveness in the treatment of a variety of conditions, contributing to their widespread use in medicinal chemistry .

Use in Anticancer Research

Summary of the Application: 1,6-Naphthyridines, a class of compounds that includes “6-Fluoro-2-methyl-1,8-naphthyridine”, have shown a variety of pharmacological activities, including anticancer properties .

Results or Outcomes: These compounds have demonstrated effectiveness in inhibiting the growth of cancer cells, contributing to their potential use in anticancer therapies .

Use in Treatment of Cardiovascular Diseases

Summary of the Application: Substituted 1,8-naphthyridine compounds, such as “6-Fluoro-2-methyl-1,8-naphthyridine”, are used as antihypertensives and antiarrhythmics .

Results or Outcomes: These compounds have demonstrated effectiveness in the treatment of various cardiovascular conditions, contributing to their widespread use in medicinal chemistry .

6-Fluoro-2-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by a fused bicyclic structure comprising a pyridine and a naphthalene ring. The presence of a fluorine atom at the sixth position and a methyl group at the second position distinguishes this compound, influencing its chemical properties and biological activities. The molecular formula of 6-Fluoro-2-methyl-1,8-naphthyridine is C_10H_8FN, with a molecular weight of approximately 177.18 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, facilitating the synthesis of various derivatives.

- Condensation Reactions: It can react with carbonyl compounds through condensation to form more complex structures.

- Cyclization: Under specific conditions, it may undergo cyclization reactions to yield fused heterocycles.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.

The biological activity of 6-Fluoro-2-methyl-1,8-naphthyridine is notable in several areas:

- Antimicrobial Activity: This compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Research indicates that derivatives of 1,8-naphthyridines possess cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.

- Anti-inflammatory Effects: Some studies have shown that naphthyridine derivatives can modulate inflammatory responses, indicating their utility in treating inflammatory diseases.

These activities underscore the compound's potential as a scaffold for therapeutic development.

Several methods are employed to synthesize 6-Fluoro-2-methyl-1,8-naphthyridine:

- Friedlander Synthesis: This method involves the reaction of 2-amino-pyridines with carbonyl compounds under acidic conditions to form naphthyridine derivatives.

- Knorr Reaction: In this approach, 2-amino-pyridines react with β-keto esters or aldehydes to yield substituted naphthyridines.

- Ionic Liquid-Catalyzed Reactions: Recent advancements have introduced ionic liquids as catalysts for synthesizing naphthyridines, enhancing reaction efficiency and selectivity .

These methods highlight the versatility in synthesizing this compound and its analogs.

6-Fluoro-2-methyl-1,8-naphthyridine has several applications:

- Pharmaceutical Development: Its biological activities make it a promising candidate for new drug formulations targeting infections and cancer.

- Agricultural Chemicals: Compounds derived from naphthyridines are explored for their potential as pesticides or herbicides due to their bioactivity.

- Material Science: The compound may serve as a precursor in synthesizing advanced materials with specific electronic or optical properties.

These applications reflect its importance across diverse fields.

Studies on the interactions of 6-Fluoro-2-methyl-1,8-naphthyridine with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action. Molecular docking studies have been conducted to predict binding affinities and modes of interaction with various targets, including enzymes involved in cancer progression and microbial resistance mechanisms . These insights help guide further modifications to enhance efficacy and reduce toxicity.

Several compounds share structural similarities with 6-Fluoro-2-methyl-1,8-naphthyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-1,8-naphthyridine | Lacks fluorine; methyl at position 2 | Exhibits moderate antimicrobial activity |

| 6-Chloro-2-methyl-1,8-naphthyridine | Chlorine instead of fluorine | Enhanced lipophilicity affecting bioavailability |

| 5-Trifluoromethyl-1,8-naphthyridine | Trifluoromethyl group at position 5 | Increased potency against specific cancer cell lines |

These compounds illustrate how slight modifications in structure can lead to variations in biological activity and application potential.